![molecular formula C14H13N3O2S B2533429 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione CAS No. 730976-68-8](/img/structure/B2533429.png)
4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Overview
Description
4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazoles and has shown promising results in various studies related to the fields of biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or receptors in the body, which could lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to exhibit antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various types of studies. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain types of experiments.
Future Directions
There are several future directions that could be explored in the study of 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione. One potential direction is to further investigate its potential applications in the treatment of oxidative stress-related diseases. Another direction is to explore its potential as an anti-inflammatory and analgesic agent. Additionally, further studies could be conducted to investigate its potential toxicity and safety profile in different types of experiments.
Synthesis Methods
The synthesis of 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione involves the reaction of furfural with 2-methoxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is then treated with thiosemicarbazide to obtain the final compound.
Scientific Research Applications
4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to the fields of biochemistry, pharmacology, and medicinal chemistry.
properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-18-12-7-3-2-6-11(12)13-15-16-14(20)17(13)9-10-5-4-8-19-10/h2-8H,9H2,1H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYREQCHGYZWEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326235 | |
Record name | 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834662 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
730976-68-8 | |
Record name | 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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